Differential Solubility and LogP for Optimized Organic-Phase Reactions
The bulky trityl group of 4-(Chloromethyl)-1-trityl-1H-imidazole (Target) confers a high calculated partition coefficient (LogP), a measure of lipophilicity, that is significantly greater than that of simpler imidazole analogs lacking this moiety. This directly impacts its solubility and utility in non-polar reaction media [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.46 |
| Comparator Or Baseline | 4-(Chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4) |
| Quantified Difference | Target is > 4.2 units higher (Baseline cLogP not explicitly reported but is a hydrophilic salt form with polar surface area of 28.7 Ų [2]) |
| Conditions | Calculated physicochemical property |
Why This Matters
This high lipophilicity dictates that the compound is preferentially soluble in organic solvents, making it an ideal intermediate for organic-phase reactions and extractions, a key differentiator for process chemists procuring for multi-step syntheses.
- [1] Molbase. (n.d.). 4-(Chloromethyl)-1-trityl-1H-imidazole: Physicochemical Properties. View Source
- [2] PubChem. (2025). 4-(Chloromethyl)-1H-imidazole hydrochloride: Computed Descriptors. View Source
